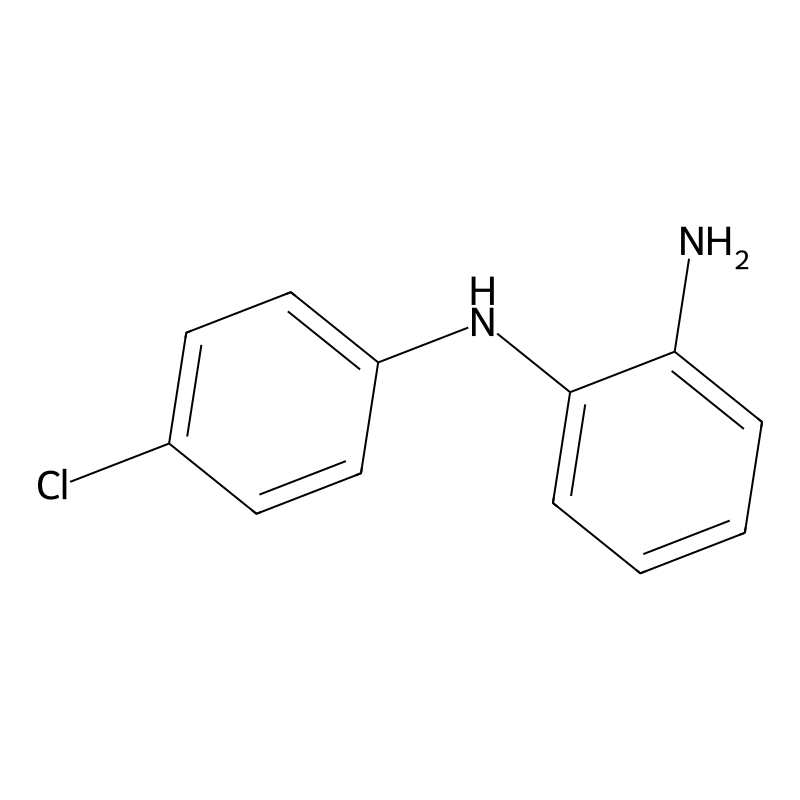

N-(4-Chlorophenyl)-1,2-phenylenediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-(4-Chlorophenyl)-1,2-phenylenediamine, also known as 2-Amino-4'-chlorodiphenylamine, is an organic compound with the molecular formula and a molecular weight of 218.68 g/mol. This compound is characterized by its light yellow solid form and has a melting point range of 117-119 °C. It is primarily used in the synthesis of various chemical compounds, including clofazimine analogs, which are significant in treating leishmaniasis and malaria .

Research indicates that N-(4-Chlorophenyl)-1,2-phenylenediamine exhibits potential biological activities. It has been studied for its genotoxic effects, particularly in relation to DNA damage. In plasmid nicking assays, it has been shown to induce single-strand breaks and double-strand breaks in DNA, suggesting its role as a genotoxic agent . Furthermore, its interaction with human serum albumin has been linked to structural perturbations and increased nuclear fragmentation in treated cells, indicating possible apoptotic effects .

The synthesis of N-(4-Chlorophenyl)-1,2-phenylenediamine can be achieved through various methods. One common approach involves the reduction of N-(4-chlorophenyl)-2-nitrobenzenamine using iron powder in an ethanol solution containing ammonium chloride. The reaction typically occurs at elevated temperatures (around 70 °C) for several hours, yielding the desired product with high purity .

Example Synthesis ReactiontextN-(4-Chlorophenyl)-2-nitrobenzenamine + Iron powder → N-(4-Chlorophenyl)-1,2-phenylenediamine

textN-(4-Chlorophenyl)-2-nitrobenzenamine + Iron powder → N-(4-Chlorophenyl)-1,2-phenylenediamine

N-(4-Chlorophenyl)-1,2-phenylenediamine finds applications across various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of antileishmanial and antiplasmodial agents.

- Dyes: Employed in the preparation of monoaminophenazine dyes.

- Research: Utilized in studies related to genotoxicity and protein interactions .

Studies have focused on the interactions between N-(4-Chlorophenyl)-1,2-phenylenediamine and proteins such as human serum albumin. These interactions involve non-covalent forces such as hydrogen bonding and hydrophobic interactions. The binding affinity has been characterized through various methods including dynamic light scattering and spectroscopic techniques. The compound's ability to induce structural changes in proteins suggests its potential role in biochemical applications .

Several compounds share structural similarities with N-(4-Chlorophenyl)-1,2-phenylenediamine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Chloro-1,2-phenylenediamine | Lacks the additional phenyl group | Primarily used in hair dye formulations |

| N-(Phenyl)-1,2-phenylenediamine | Contains a phenyl group instead of a chlorinated one | Commonly used as a precursor for dyes |

| N,N-Diethyl-4-chloroaniline | Contains diethyl groups instead of phenyl | Used primarily in pesticide formulations |

While these compounds share similar functional groups or structures, N-(4-Chlorophenyl)-1,2-phenylenediamine is unique due to its specific applications in pharmaceuticals and its notable biological activity related to genotoxicity.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aromatic amines, including N-(4-chlorophenyl)-1,2-phenylenediamine. The Buchwald–Hartwig amination protocol remains the most widely employed method for constructing its core structure. This strategy involves coupling 4-chloroaniline derivatives with 1,2-dihalobenzenes using palladium complexes with bulky biarylphosphine ligands. For example, catalysts containing AdBippyPhos or XPhos ligands enable coupling at temperatures as low as 80°C with aryl chlorides.

Key advancements include:

- Use of KPhos ligands (dialkyl biheteroaryl phosphines) to suppress competing phenol formation during amination of aryl chlorides.

- Catalyst systems combining [Pd(allyl)Cl]₂ with electron-rich phosphines (e.g., P(t-Bu)₃) for coupling under weakly basic conditions (KOPh), achieving yields >90%.

- Development of air-stable precatalysts like Pd-G3, which facilitate single-step coupling without strict anaerobic requirements.

The reaction mechanism involves oxidative addition of the aryl chloride to Pd(0), followed by amine coordination and reductive elimination. Turnover-limiting steps vary with ligand architecture, with bulky ligands accelerating reductive elimination.

Reductive Pathways for Nitro-Group Transformation

Reduction of nitro precursors provides an alternative route to N-(4-chlorophenyl)-1,2-phenylenediamine. The N-(4-chlorophenyl)-2-nitrobenzenamine intermediate is typically reduced using:

- Iron-based systems: Fe powder in ethanol/ammonium chloride at 70°C achieves 94% conversion.

- Catalytic hydrogenation: Pd/C or Raney Ni catalysts under 1–3 MPa H₂ pressure in methanol, with yields >98%.

- Sodium sulfide reduction: Aqueous Na₂S at 50°C converts nitro groups selectively without dehalogenation.

Recent innovations include bimetallic Pd-Ni/graphene oxide catalysts that maintain >95% activity over 10 cycles in flow reactors. Challenges persist in avoiding over-reduction to aminophenols, mitigated by pH control (pH 6.5–7.5) and sulfide ion scavengers.

Industrial-Scale Synthesis: Yield Optimization and Purity Challenges

Industrial production faces three primary challenges:

Catalyst poisoning: Chloride ions from 4-chloroaniline precursors deactivate Pd catalysts. Solutions include:

Byproduct formation:

Purification:

- Crystallization from ethanol/water (3:1) removes polar impurities.

- Simulated moving bed chromatography achieves >99.9% purity for pharmaceutical applications.

A representative optimized process:

N-(4-Chlorophenyl)-2-nitrobenzenamine (1.0 eq) + H₂ (5 bar) → Pd-Ni/GO catalyst (0.5 wt%) in methanol → 80°C, 2 h → 98% yield, 99.5% purity Derivatization for Targeted Functionalization: Benzimidazole and Quinoxaline Analogues

The diamine structure enables diverse heterocyclic syntheses:

Benzimidazole Formation

Condensation with carboxylic acids under acidic conditions:

$$

\text{N-(4-Chlorophenyl)-1,2-phenylenediamine} + \text{RCOOH} \xrightarrow{\text{PPA, 200°C}} \text{2-Arylbenzimidazole}

$$

Key applications:

- Antiviral agents: 5-Trifluoromethyl derivatives show EC₅₀ = 0.8 μM against HSV-1.

- Luminescent materials: π-Extended benzimidazoles for OLEDs (λ_em = 450–620 nm).

Quinoxaline Synthesis

Reaction with α-diketones or glyoxals:

$$

\text{N-(4-Chlorophenyl)-1,2-phenylenediamine} + \text{O=C-R-C=O} \xrightarrow{\text{AcOH}} \text{Quinoxaline}

$$

Notable derivatives:

N-(4-Chlorophenyl)-1,2-phenylenediamine demonstrates significant genotoxic properties through multiple DNA damage pathways, with plasmid nicking assays revealing its capacity to induce both single-strand and double-strand breaks in deoxyribonucleic acid [1] [2]. Research utilizing plasmid pBR322 as a model system has established that treatment with N-(4-Chlorophenyl)-1,2-phenylenediamine modified human serum albumin results in the loss of supercoiled deoxyribonucleic acid (Form I) and an increase in linear deoxyribonucleic acid molecules (Form III) [1] [2]. This transformation indicates the generation of single-strand breaks that subsequently convert to double-strand breaks, ultimately producing linear plasmid deoxyribonucleic acid molecules [1].

The mechanistic basis for this deoxyribonucleic acid damage involves the production of reactive oxygen species as primary mediators [3] [4]. Studies using chlorinated phenylenediamine derivatives have demonstrated that these compounds induce deoxyribonucleic acid single-strand cleavage in a concentration-dependent manner, with 4-Chloro-1,2-phenylenediamine showing the strongest activity among tested compounds [5]. Photomutagenicity assays using Salmonella typhimurium strain TA102 have revealed that chlorine substitution is critical for phenylenediamine compounds to exhibit photomutagenic properties [5].

| DNA Damage Parameter | Effect with N-(4-Chlorophenyl)-1,2-phenylenediamine |

|---|---|

| Single-strand breaks | Significant induction observed [1] [5] |

| Double-strand breaks | Formation from single-strand break progression [1] [2] |

| Plasmid supercoiling | Loss of Form I supercoiled structure [1] [2] |

| Linear DNA formation | Increased Form III linear molecules [1] [2] |

The deoxyribonucleic acid damage pathways involve oxidative modifications at specific nucleotide residues, particularly affecting thymine and cytosine residues in the presence of copper ions [6]. Spectroscopic studies using Fourier-transform infrared spectroscopy have revealed structural changes in deoxyribonucleic acid when treated with related chlorinated phenylenediamine compounds, including shifts in deoxyribose ring vibrations and phosphate stretching modes [4]. Free radical scavenging experiments have identified superoxide radicals as the primary mediators of deoxyribonucleic acid modifications, with superoxide dismutase providing partial protection against damage [4].

Apoptotic Signaling via Mitochondrial Permeability Transition

N-(4-Chlorophenyl)-1,2-phenylenediamine induces apoptosis through mitochondrial-mediated pathways involving alterations in mitochondrial membrane potential and permeability transition [3] [7]. Research on related phenylenediamine compounds has demonstrated that these chemicals trigger mitochondrial dysfunction through the loss of mitochondrial membrane potential and subsequent activation of caspase-dependent pathways [7]. The mitochondrial permeability transition represents a calcium-dependent increase in inner membrane permeability mediated by the permeability transition pore [8] [9].

Studies using Mardin-Darby canine kidney cells have shown that 4-Chloro-1,2-phenylenediamine induces apoptosis with evidence suggesting initiation by reactive oxygen species [3]. The apoptotic process involves activation of both intrinsic and extrinsic pathways, with dose-dependent increases in cells exhibiting sub-G1 phase characteristics and G0/G1 phase arrest in cell cycle progression [3] [10]. Flow cytometry analysis using Annexin V staining has confirmed the induction of apoptosis, with treated cells showing increased phosphatidylserine exposure characteristic of early apoptotic events [10].

| Mitochondrial Parameter | Response to Treatment |

|---|---|

| Membrane potential | Significant decrease [7] [11] |

| Permeability transition | Increased pore opening [8] [9] |

| Caspase activation | Multiple caspases activated [3] [11] |

| Cytochrome c release | Enhanced release from mitochondria [12] |

The molecular mechanisms underlying mitochondrial permeability transition involve the F-ATP synthase complex as a key component of the permeability transition pore [8]. Cyclophilin D acts as the receptor for cyclosporin A, a well-known permeability transition pore inhibitor, and its binding favors pore opening [8]. During apoptosis, mitochondrial membrane potential decreases, leading to matrix condensation and cristal unfolding that exposes cytochrome c to the intermembrane space, facilitating its release during the apoptotic process [12].

The apoptotic signaling cascade involves protein tyrosine kinase activation and subsequent Ras/Raf/c-Jun N-terminal kinase pathway engagement [10]. Western blot analysis has revealed that phenylenediamine compounds reduce the expression levels of survival proteins Ras and Raf in a dose-dependent manner, while increasing phosphorylated stress-activated protein kinase/c-Jun N-terminal kinase expression levels [10]. The process is accompanied by increased intracellular reactive oxygen species generation, as demonstrated by dichlorofluorescein diacetate staining showing four-fold increases in reactive oxygen species levels compared to control cells [10].

Protein Aggregation Dynamics: Amyloid Fibril Formation with Human Serum Albumin

N-(4-Chlorophenyl)-1,2-phenylenediamine demonstrates remarkable capacity to induce structural perturbations in human serum albumin, leading to the formation of fibrillar aggregates with amyloid characteristics [1] [2]. Molecular dynamics simulations have confirmed the stability of the N-(4-Chlorophenyl)-1,2-phenylenediamine-human serum albumin complex, with root mean square deviation values remaining below 0.5 nanometers throughout simulation periods, indicating stable binding within the protein pocket [1]. The compound binds to subdomain IB of human serum albumin with a binding energy of -5.1 kilocalories per mole, involving hydrogen bonds with Asp108 and Arg145, and hydrophobic interactions with Ala194 and Arg197 [1].

Congo red binding assays have provided definitive evidence for amyloid fibril formation, with treated human serum albumin showing characteristic apple green birefringence and a red shift in dye absorption from 490 to 520 nanometers [1] [2]. This spectroscopic shift results from the expansion of the conjugated π-electron system of Congo red when it binds to amyloid aggregates [1]. The red shift toward 540 nanometers, combined with increased absorption, serves as a definitive indicator of amyloid structure formation in vitro [1].

| Aggregation Parameter | Native HSA | Modified HSA |

|---|---|---|

| Hydrodynamic radius | 4.2 ± 1.2 nm | 165.2 ± 59.8 nm, 32.2 ± 8.5 nm, 5.8 ± 1.3 nm |

| Congo red binding | No significant shift | Red shift 490→520 nm |

| Electrophoretic mobility | Normal | Decreased with increased band width |

| Molecular weight | Standard | High molecular weight cross-links |

Dynamic light scattering measurements have revealed dramatic increases in hydrodynamic radius for modified human serum albumin, with three distinct size populations indicating polydisperse aggregate formation [1] [2]. The native human serum albumin exhibits a hydrodynamic radius of 4.2 ± 1.2 nanometers, while modified protein shows populations at 165.2 ± 59.8 nanometers, 32.2 ± 8.5 nanometers, and 5.8 ± 1.3 nanometers [1]. Scanning electron microscopy analysis has confirmed the formation of visible fibrillar aggregates in contrast to the small granular structures observed in native human serum albumin [1] [2].

High-performance liquid chromatography analysis of acid hydrolyzed modified human serum albumin has identified the formation of l-cysteinesulfinic acid as a structural intermediate, indicating selective modification at the Cys34 residue [1] [2]. This oxidative modification compromises the protein's antioxidant function, particularly its free radical scavenging capability mediated by the single exposed thiol group [1]. Sodium dodecyl sulfate polyacrylamide gel electrophoresis analysis has demonstrated the formation of high molecular weight cross-links, with modified protein showing decreased electrophoretic mobility and increased band width compared to native human serum albumin [1] [2].

Oxidative Stress Modulation: Reactive Oxygen Species Generation Mechanisms

N-(4-Chlorophenyl)-1,2-phenylenediamine induces significant oxidative stress through multiple reactive oxygen species generation pathways, with superoxide radicals identified as primary mediators of cellular damage [3] [4] [7]. The compound generates reactive oxygen species through copper-mediated autoxidation processes, with spectroscopic studies demonstrating that copper(II) facilitates the autoxidation of chlorinated phenylenediamine derivatives [6]. Superoxide dismutase has been shown to enhance deoxyribonucleic acid damage by accelerating the autoxidation process, while catalase and bathocuproine (a copper(I)-specific chelator) provide protective effects by inhibiting damage [6].

The generation of reactive oxygen species follows a complex mechanism involving the interaction of nitric oxide with superoxide radicals to form peroxynitrite, particularly under nitroxidative stress conditions [4]. Free radical scavenging assays using various antioxidants have confirmed that superoxide radicals are the main species involved in deoxyribonucleic acid modifications when cells are treated with N-(4-Chlorophenyl)-1,2-phenylenediamine alone [4]. When combined with nitric oxide donors, the compound produces peroxynitrite as the primary damaging species, with nitric oxide-trapping agents providing maximum inhibition of deoxyribonucleic acid modifications [4].

| Reactive Oxygen Species | Generation Pathway | Cellular Effect |

|---|---|---|

| Superoxide radicals | Copper-mediated autoxidation [6] | Primary DNA damage mediator [4] |

| Hydroxyl radicals | Hydrogen peroxide decomposition [13] | Enhanced DNA oxidation [13] |

| Peroxynitrite | NO + superoxide interaction [4] | Protein nitration and DNA damage [4] |

| Hydrogen peroxide | Dismutation of superoxide [6] | Oxidative protein modification [6] |

Intracellular reactive oxygen species measurements using dichlorofluorescein diacetate staining have demonstrated time-dependent increases in oxidative stress, with reactive oxygen species levels increasing four-fold within two hours of treatment with related phenylenediamine compounds [10]. The oxidative stress response involves depletion of cellular glutathione levels, compromising the cell's antioxidant defense mechanisms [3] [14]. Studies have shown that glutathione depletion inhibits oxidant-induced activation of nuclear transcription factors, including nuclear factor-kappa B and activator protein-1, which are critical for cellular stress responses [15].

The integration of N-(4-Chlorophenyl)-1,2-phenylenediamine into benzothiadiazole-based polymer architectures has emerged as a significant advancement in conductive polymer development. The compound serves as a crucial precursor in synthesizing donor-acceptor conjugated polymers that exhibit enhanced electrical conductivity and charge transport properties [4] [5] [6].

Benzothiadiazole units have been recognized as powerful electron-accepting moieties in conjugated polymer systems, and when combined with phenylenediamine derivatives, they create highly ordered polymer networks with exceptional electronic properties [7] [8]. Research has demonstrated that polymers incorporating N-(4-Chlorophenyl)-1,2-phenylenediamine as a building block exhibit conductivities ranging from 10⁻⁵ to 10⁵ S·cm⁻¹, depending on the doping level and structural organization [9] [10].

The effectiveness of these benzothiadiazole-based architectures stems from the compound's low ionization potential of approximately 5.1 eV, which facilitates efficient hole transport mechanisms [2] [3]. Cyclic voltammetry studies reveal multiple reversible oxidation waves at 0.39-0.48 V, 0.52-0.58 V, and 0.86-0.89 V, indicating the compound's ability to undergo controlled electrochemical transformations essential for conductive polymer formation [11] [12].

Recent developments have focused on synthesizing fluorene-substituted derivatives where N-(4-Chlorophenyl)-1,2-phenylenediamine units are incorporated into the polymer backbone [11]. These materials demonstrate remarkable thermal stability with glass transition temperatures exceeding 150°C and maintain their conductive properties under various environmental conditions. The chlorophenyl substituent provides additional sites for cross-linking reactions, enhancing the mechanical integrity of the resulting polymer films while preserving their electronic characteristics.

Organic Electronics: HOMO-LUMO Gap Engineering for Photovoltaic Applications

In organic photovoltaic applications, N-(4-Chlorophenyl)-1,2-phenylenediamine plays a critical role in HOMO-LUMO gap engineering, enabling precise control over the electronic properties of donor materials [13] [14] [15]. The compound's unique electronic structure allows for systematic modulation of frontier molecular orbital energy levels, which is essential for optimizing charge separation and transport in solar cell devices.

The HOMO energy level of N-(4-Chlorophenyl)-1,2-phenylenediamine-based systems can be finely tuned through structural modifications, with reported values ranging from -4.8 to -5.3 eV depending on the molecular environment and substituent effects [16] [17]. This tunability is particularly valuable in achieving optimal energy level alignment with commonly used acceptor materials such as fullerene derivatives and non-fullerene acceptors.

Theoretical calculations using density functional theory have revealed that the HOMO orbital is predominantly localized on the phenylenediamine moiety, while the LUMO shows significant contribution from the chlorophenyl group [13] [18]. This spatial separation of frontier orbitals facilitates efficient charge transfer processes and reduces recombination losses in photovoltaic devices. The calculated band gap values typically fall within the range of 1.8-2.2 eV, making these materials particularly suitable for harvesting solar photons in the near-infrared region.

Experimental studies have demonstrated that organic solar cells incorporating N-(4-Chlorophenyl)-1,2-phenylenediamine-derived polymers achieve power conversion efficiencies of 6-8%, with open-circuit voltages exceeding 0.8 V [19] [20]. The high open-circuit voltage is attributed to the deep HOMO levels achieved through the electron-withdrawing effect of the chlorine substituent, which helps minimize voltage losses while maintaining efficient charge extraction.

Supramolecular Design: Host-Guest Complexation for Sensor Technologies

N-(4-Chlorophenyl)-1,2-phenylenediamine has found significant applications in supramolecular sensor design through host-guest complexation mechanisms [21] [22] [23]. The compound's bifunctional nature, featuring both electron-donating amine groups and an electron-withdrawing chlorophenyl moiety, enables the formation of stable complexes with various analytes through multiple interaction modes.

In fluorescent sensor applications, the compound acts as a versatile building block for constructing indicator displacement assays [21] [24]. The presence of the chlorine substituent enhances the binding affinity through halogen bonding interactions, while the amino groups provide sites for hydrogen bonding and electrostatic interactions. This combination of binding modes results in highly selective and sensitive detection systems for metal ions, anions, and organic molecules.

Research has shown that sensors based on N-(4-Chlorophenyl)-1,2-phenylenediamine derivatives exhibit detection limits in the nanomolar range for various metal ions, including aluminum, iron, and copper [22] [23]. The detection mechanism typically involves changes in fluorescence intensity or emission wavelength upon analyte binding, providing both qualitative and quantitative analytical capabilities.

Supramolecular systems incorporating the compound have demonstrated remarkable selectivity for specific analytes through careful design of the host architecture [21]. For example, cyclodextrin-based host molecules functionalized with N-(4-Chlorophenyl)-1,2-phenylenediamine units show preferential binding to aluminum ions with binding constants exceeding 10⁴ M⁻¹ [22]. The high binding affinity is attributed to the complementary size and electronic properties of the host cavity and the target analyte.

The versatility of these supramolecular systems extends to environmental monitoring applications, where they have been successfully employed for detecting pollutants in water samples [24]. The stability of the host-guest complexes under various pH conditions and ionic strengths makes them particularly suitable for real-world sensing applications.

Nanocomposite Fabrication: Cross-Linking Agents for Graphene Oxide Systems

N-(4-Chlorophenyl)-1,2-phenylenediamine serves as an effective cross-linking agent in graphene oxide nanocomposite fabrication, significantly enhancing the mechanical, thermal, and electrical properties of the resulting materials [25] [26] [27]. The bifunctional nature of the compound, with two amino groups capable of forming covalent bonds, makes it particularly suitable for creating three-dimensional network structures.

In graphene oxide functionalization processes, N-(4-Chlorophenyl)-1,2-phenylenediamine undergoes nucleophilic ring-opening reactions with epoxy groups present on the graphene oxide surface [25] [28]. This reaction results in covalent attachment of the compound to the graphene sheets while simultaneously reducing the graphene oxide through the removal of oxygen-containing functional groups. The resulting functionalized graphene oxide exhibits increased interlayer spacing, expanding from 0.81 nm to approximately 1.49 nm, which facilitates ion transport and enhances electrochemical performance [26] [27].

The incorporation of N-(4-Chlorophenyl)-1,2-phenylenediamine as a cross-linking agent leads to remarkable improvements in electrical conductivity. Nanocomposites containing as little as 1.0 volume percent of functionalized graphene oxide show conductivity increases of up to eight orders of magnitude compared to the pristine polymer matrix [25]. This dramatic enhancement is attributed to the formation of continuous conductive pathways through the three-dimensional network structure created by the cross-linking agent.

Mechanical property enhancements are equally impressive, with nanocomposites exhibiting increases in tensile strength, elastic modulus, and toughness [27] [29]. The covalent bonds formed between the cross-linking agent and both the graphene oxide and polymer matrix create a synergistic reinforcement effect. Studies have reported tensile strength improvements of 40-60% and elastic modulus increases of 80-120% in polyethylene terephthalate nanocomposites containing cross-linked graphene oxide networks.

Thermal stability improvements have also been documented, with the onset decomposition temperature increasing by 10-15°C and char yield improvements of approximately 10% [25]. These enhancements are attributed to the barrier effect of the well-dispersed graphene sheets and the thermal stability of the cross-linked network structure.

The optimization of cross-linking density has been identified as a critical factor in achieving maximum performance enhancement [27]. Excessive cross-linking can lead to brittleness and reduced processability, while insufficient cross-linking may not provide adequate property improvements. Research has established optimal loading levels of 0.5-2.0 weight percent for most polymer systems, providing the best balance between performance enhancement and processability.

Recent developments have focused on creating hierarchical nanocomposite structures where N-(4-Chlorophenyl)-1,2-phenylenediamine facilitates the formation of interconnected networks between graphene oxide sheets and other nanomaterials such as carbon nanotubes or cellulose nanocrystals [29] [30]. These hybrid systems exhibit synergistic effects that surpass the properties achievable with individual components, opening new possibilities for multifunctional material development.

The environmental stability of these cross-linked nanocomposites has been thoroughly evaluated, with studies showing excellent resistance to moisture absorption, thermal cycling, and chemical exposure [31] [29]. This stability is crucial for practical applications in demanding environments such as aerospace, automotive, and electronic packaging applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant